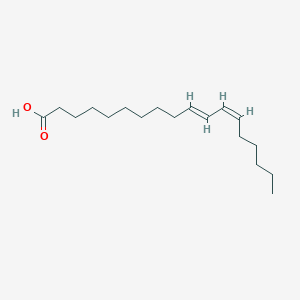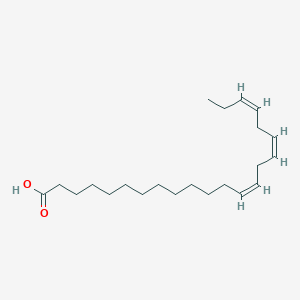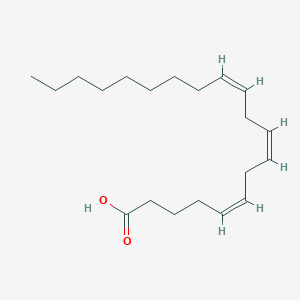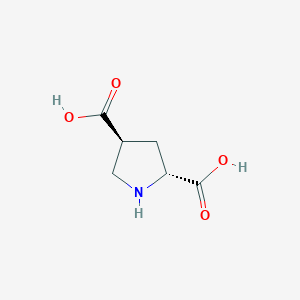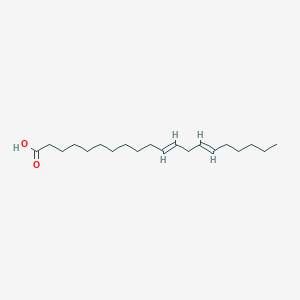![molecular formula C10H15NO4 B164329 3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) CAS No. 131588-96-0](/img/structure/B164329.png)
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI), commonly known as CBDA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CBDA belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. While CBDA is not found in significant quantities in the plant, it can be synthesized in the laboratory and has shown promise as a potential treatment for a range of conditions.
Mécanisme D'action
The exact mechanism of action of CBDA is not yet fully understood, but it is thought to interact with the body's endocannabinoid system. This system plays a key role in regulating a range of physiological processes, including pain, inflammation, and immune function. CBDA is thought to interact with the cannabinoid receptors in the body, which may help to modulate these processes.
Effets Biochimiques Et Physiologiques
CBDA has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its potential anti-inflammatory properties, CBDA has also been found to have potential anti-tumor effects. In one study, CBDA was found to inhibit the growth of human breast cancer cells in vitro. CBDA has also been found to have potential neuroprotective effects, with studies suggesting that it may help to protect against neurodegenerative conditions such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CBDA is that it can be synthesized in the laboratory, which allows for greater control over the purity and concentration of the compound. However, one limitation is that CBDA is not found in significant quantities in the cannabis plant, which may limit its potential as a natural treatment option.
Orientations Futures
There are a number of potential future directions for research on CBDA. One area of interest is the development of CBDA-based treatments for inflammatory conditions such as arthritis. Another area of interest is the potential use of CBDA as a treatment for neurodegenerative conditions such as Alzheimer's disease. Additionally, researchers may continue to explore the potential anti-tumor effects of CBDA, with the goal of developing new cancer treatments. Finally, researchers may also explore the potential use of CBDA in combination with other cannabinoids or drugs, in order to enhance its therapeutic effects.
Méthodes De Synthèse
CBDA can be synthesized in the laboratory using a variety of methods. One commonly used method involves the reaction of cyclobutenedione with an ethyl ester of propargyl alcohol, followed by reduction of the resulting product with sodium borohydride. Another method involves the reaction of cyclobutenedione with an ethyl ester of 3-hydroxypropylamine, followed by reduction of the resulting product with lithium aluminum hydride.
Applications De Recherche Scientifique
CBDA has been the subject of extensive scientific research, with studies suggesting that it may have potential therapeutic applications in a range of conditions. One area of research has focused on CBDA's potential anti-inflammatory properties. In one study, CBDA was found to inhibit the production of inflammatory cytokines in cultured human cells, suggesting that it may have potential as a treatment for inflammatory conditions such as arthritis.
Propriétés
Numéro CAS |
131588-96-0 |
|---|---|
Nom du produit |
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) |
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H15NO4/c1-3-6(5-12)11-7-8(13)9(14)10(7)15-4-2/h6,11-12H,3-5H2,1-2H3/t6-/m1/s1 |
Clé InChI |
ALIMOKYQCKAIIQ-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@H](CO)NC1=C(C(=O)C1=O)OCC |
SMILES |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
SMILES canonique |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
Synonymes |
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



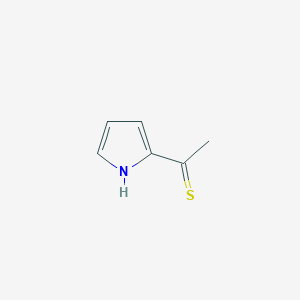
![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
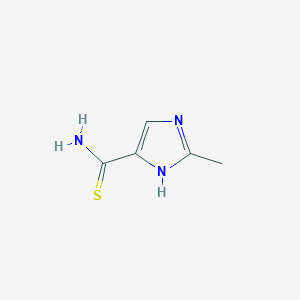
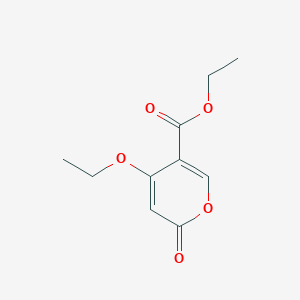
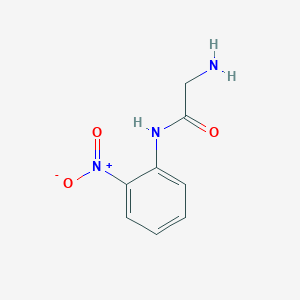
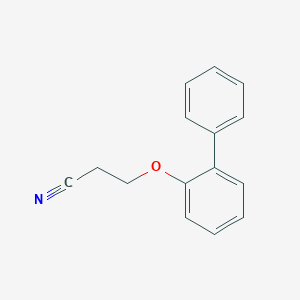
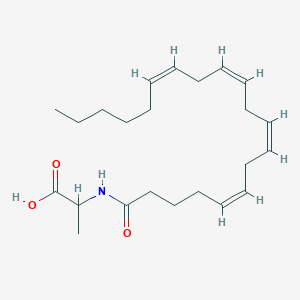
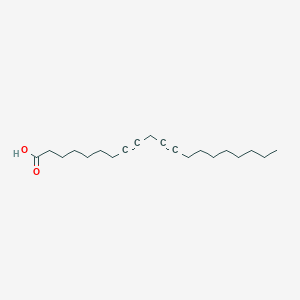
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
